molecular formula C15H18N2O3 B2858279 1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea CAS No. 2034491-68-2

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea

Cat. No.: B2858279
CAS No.: 2034491-68-2
M. Wt: 274.32
InChI Key: AZLVEXIVNXNSPB-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea is a synthetic urea derivative featuring a 2,2'-bifuran moiety as a π-conjugated linker and a cyclopentyl group attached to the urea backbone. This compound has been investigated for its nonlinear optical (NLO) properties, particularly its polarizability tensor (<α>), which is critical for applications in photonics and materials science . The 2,2'-bifuran unit enhances electronic delocalization, while the cyclopentyl group contributes to steric and conformational stability. Its polarizability was reported as 645.71 atomic units (a.u.) in theoretical studies, positioning it as a moderate candidate for NLO applications compared to structurally related compounds .

Properties

IUPAC Name

1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVEXIVNXNSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with cyclopentylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The urea group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Reduced bifuran derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The polarizability of 1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea is influenced by its π-linker configuration. Below is a detailed comparison with analogous compounds featuring variations in π-linkers and substituents:

Polarizability Trends in DPTM Series Compounds

The DPTM series (designated as DPTM-1 to DPTM-12) includes compounds with alternating π-linkers and substituents. Key comparisons are summarized in Table 1.

Table 1: Polarizability (<α>) of this compound and DPTM Analogs

Compound First π-Linker Second π-Linker <α> (a.u.)
Target Compound 5,5′-dimethyl-2,2′-bifuran N/A (cyclopentylurea backbone) 645.71
DPTM-5 5,5′-dimethyl-2,2′-bifuran 2,5-dimethylfuran 677.51
DPTM-6 5,5′-dimethyl-2,2′-bifuran 2,5-dimethyloxazole 668.19
DPTM-1 5-dimethylfuro[3,2-b]furan 2,5-dimethylfuran 663.48
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 2,5-dimethylfuran 640.19
DPTM-7 2,2′-dimethyl-5,5′-bioxazole 2,5-dimethylfuran 625.88

Key Findings:

  • The target compound’s <α> (645.71 a.u.) is ~5% lower than DPTM-5 (677.51 a.u.), which shares the same first π-linker (5,5′-dimethyl-2,2′-bifuran) but employs a 2,5-dimethylfuran second linker .
  • Replacement of the second π-linker with oxazole (DPTM-6) reduces polarizability to 668.19 a.u., suggesting that furan-based linkers enhance delocalization compared to oxazole.
  • Structural rigidity introduced by fused heterocycles (e.g., oxazolo[5,4-d]oxazole in DPTM-3) further diminishes <α> to 640.19 a.u., highlighting the trade-off between conjugation and steric hindrance .
Role of Bifuran Moieties in Diverse Contexts

While 2,2'-bifuran is central to the target compound’s electronic properties, it also appears in unrelated contexts, such as aroma chemistry. For example, 2,2'-bifuran is a key volatile compound in Maillard reaction products (MRPs) derived from gelatine, contributing to caramel-like aromas .

Research Implications

The moderate polarizability of this compound suggests it is less optimal than DPTM-5 or DPTM-6 for high-performance NLO materials. Future research should explore substituent effects on both electronic and physicochemical properties.

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